7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- A tetrahydrotriazolopyrimidine core fused with a triazole ring.
- Substituents:
- 2,4-Dimethoxyphenyl group at position 7 (electron-donating methoxy groups enhance solubility and influence electronic properties).
- 2,4-Dimethylphenyl group as the N-substituent of the carboxamide (methyl groups increase lipophilicity).
- Methyl group at position 5 of the pyrimidine ring.
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-13-6-9-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-8-7-16(30-4)11-19(17)31-5/h6-12,15,20-21H,1-5H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKZGLRAIIDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative of triazole and pyrimidine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.5 g/mol
- IUPAC Name : 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- InChI Key : QYUBGMQNEOXSHD-UHFFFAOYSA-N
Synthesis
The synthesis typically involves multi-step reactions starting from available precursors. Key methods include:
- Condensation Reactions : Combining various aromatic amines and carboxylic acids under controlled conditions.
- Cyclization : Formation of the triazole and pyrimidine rings through cyclization reactions involving hydrazines and isocyanates.
Anticancer Properties
Research indicates that compounds derived from triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that this compound demonstrates potent activity against MCF-7 (breast cancer) cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Studies : Exhibited activity against various bacterial strains and fungi. The specific mechanisms involve disruption of microbial cell walls and inhibition of enzyme function.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : Potential binding to receptors that regulate cell cycle progression.
Study 1: Anticancer Efficacy
A study published in MDPI assessed the anticancer efficacy of similar triazole derivatives:
- The derivatives were tested on multiple cancer cell lines with results indicating significant apoptosis induction through mitochondrial pathways.
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties:
- The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a marked reduction in bacterial viability at concentrations as low as 20 µg/mL.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to analogs with single methyl or methoxy groups (e.g., ).
- 3,4,5-Trimethoxyphenyl (in ) enhances hydrogen-bonding capacity but may reduce membrane permeability due to higher polarity.
Synthetic Flexibility :
- Multi-component reactions (e.g., Biginelli-like cyclization) are widely used for triazolopyrimidine derivatives .
- The target compound could be synthesized via a similar protocol using 2,4-dimethoxybenzaldehyde and 2,4-dimethylaniline derivatives under optimized conditions (DMF, p-toluenesulfonic acid, 90°C, 16 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
